molecular formula C8H8BrNO3 B1441271 Methyl 4-amino-3-bromo-2-hydroxybenzoate CAS No. 1242268-24-1

Methyl 4-amino-3-bromo-2-hydroxybenzoate

Cat. No.: B1441271
CAS No.: 1242268-24-1
M. Wt: 246.06 g/mol
InChI Key: CVGFZZXJCUIEJF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-bromo-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-amino-2-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-3-bromo-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the amino group.

    Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the bromine atom.

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the amino group .

Uniqueness

Methyl 4-amino-3-bromo-2-hydroxybenzoate is unique due to the presence of both the amino and bromine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Biological Activity

Methyl 4-amino-3-bromo-2-hydroxybenzoate, a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings on its biological activity, including its effects on enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₈BrN₁O₃
  • Molecular Weight : 232.06 g/mol

The compound features a bromine atom and a hydroxyl group, which contribute to its biological reactivity and interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound derivatives on glutathione-related enzymes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play crucial roles in cellular antioxidant defense and detoxification mechanisms.

  • Inhibition Studies :
    • In vitro assays demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against GR and GST. For instance, one derivative showed a Ki value of 0.325±0.012μM0.325\pm 0.012\,\mu M, indicating strong binding affinity to these enzymes .
    • The study also employed computer-aided drug design to predict binding affinities and toxicological profiles for various derivatives, enhancing our understanding of structure-activity relationships .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the this compound structure influence its biological activity:

Derivative Ki Value (μM) Notes
Methyl 4-amino-3-bromo-5-fluorobenzoate0.325±0.0120.325\pm 0.012Strong inhibitor of GR and GST
Methyl 4-amino-2-nitrobenzoate92.41±22.2692.41\pm 22.26Weaker inhibition compared to above
Methyl 4-amino-2-bromobenzoateN/APredicted low binding energy
Methyl 4-amino-2-chlorobenzoateN/APredicted low binding energy

This table illustrates how specific substitutions can enhance or diminish the inhibitory potency of the compounds against target enzymes.

Antioxidant Properties

A study focused on the antioxidant properties of this compound derivatives found that they could effectively reduce oxidative stress markers in cellular models. The compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, which are critical factors in various pathological conditions including cancer and neurodegenerative diseases .

Toxicological Assessments

Toxicological evaluations revealed that while some derivatives exhibited promising biological activities, they also posed risks at higher concentrations. The relationship between their chemical structure and toxicity was assessed using quantitative structure–activity relationship (QSAR) models, which highlighted the importance of partition coefficients and acid dissociation constants in predicting toxicity outcomes .

Properties

IUPAC Name

methyl 4-amino-3-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGFZZXJCUIEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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